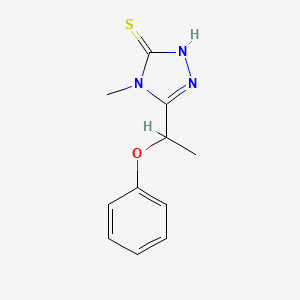

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

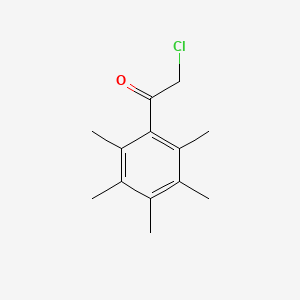

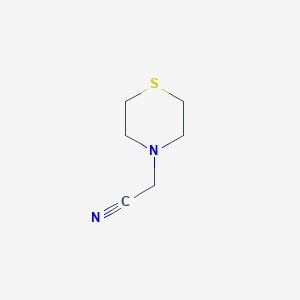

“4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C14H17N3O3S . It is a derivative of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol” can be analyzed based on its molecular formula C14H17N3O3S. It contains a 1,2,4-triazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis

1,2,4-Triazole derivatives, such as “4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol”, are known to participate in various chemical reactions. They can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol” include a molecular weight of 410.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 7 .Applications De Recherche Scientifique

- Thiazoles and triazoles are significant classes of organic medicinal compounds .

- They are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .

- These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

- Some of these derivatives have been approved as drugs .

- Thiazole and triazole derivatives have been synthesized and characterized .

- Their antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

- Antifungal activity was also performed .

- Some of the synthesized compounds showed good MIC values .

- For example, certain compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

- Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .

- The binding affinities of these compounds were determined .

- It was found that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues .

- These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Medicinal Chemistry

Antimicrobial Evaluation

Molecular Docking

- A thiazole ring is naturally found in Vitamin B1 (thiamine) .

- Thiamine is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism .

- It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

- Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Vitamin B1 (Thiamine) Synthesis

Chemical Reaction Accelerators

Antineoplastic Drugs

- Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .

- These properties make them useful in the treatment of conditions associated with oxidative stress, pain, and inflammation .

- Some thiazole derivatives have shown antiviral properties .

- For example, Ritonavir, an antiretroviral drug used in the treatment of HIV, contains a thiazole ring .

- Thiazole derivatives can also act as diuretic agents .

- Diuretics help to remove excess water and salt from the body, and are often used to treat high blood pressure and other heart-related conditions .

- Thiazole derivatives have been found to possess anticonvulsant properties .

- These compounds can be used in the treatment of epilepsy and other conditions characterized by seizures .

- Some thiazole derivatives have shown neuroprotective effects .

- These compounds can help to protect nerve cells from damage or degeneration .

Antioxidant, Analgesic, and Anti-inflammatory Agents

Antiviral Agents

Diuretic Agents

Anticonvulsant Agents

Neuroprotective Agents

Antitumor or Cytotoxic Drug Molecules

Propriétés

IUPAC Name |

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMSUPVWZLDOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387947 |

Source

|

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669750-24-7 |

Source

|

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.